Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a synthetic organic compound characterized by the presence of a thiazole ring and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts unique chemical properties, making it a valuable moiety in drug design and other chemical applications.
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to have diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including analgesic and anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical pathways, often acting as a ligand or inhibitor . This compound can interact with enzymes such as peroxisome proliferator-activated receptors, influencing their activity and modulating metabolic processes . Additionally, it may bind to proteins involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It can also affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory mediators . Additionally, it can bind to transcription factors, altering gene expression and affecting cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle . Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or it may be found in the cytoplasm where it can influence metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate: shares similarities with other thiazole derivatives, such as thiazole-4-carboxylates and thiazole-2-amines.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylthiazole also exhibit similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness:
- The combination of the thiazole ring and the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
- Its ability to undergo diverse chemical reactions and its potential bioactivity distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMEWPCXFJKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513806 | |
Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78743-00-7 | |
Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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